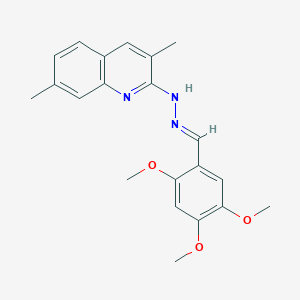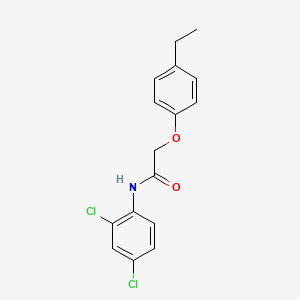![molecular formula C11H12N4OS B5868286 N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B5868286.png)
N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]butanamide, commonly known as PTB, is a compound that has been extensively studied for its potential use in scientific research. This compound belongs to the class of thiadiazole derivatives and has been found to have a wide range of applications in the field of biochemistry and pharmacology.
Mechanism of Action
PTB has been found to be a potent inhibitor of PTPs. PTPs are a class of enzymes that play a critical role in the regulation of cellular signaling pathways. By inhibiting the activity of PTPs, PTB can modulate the activity of various signaling pathways, including those involved in cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects
PTB has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to induce apoptosis in various cell lines. In addition, PTB has been found to modulate the activity of various signaling pathways, including those involved in insulin signaling and glucose metabolism.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using PTB in lab experiments is its potency as a PTP inhibitor. PTB has been found to be a highly effective inhibitor of PTPs, making it a valuable tool for studying the role of PTPs in cellular signaling pathways. However, one of the limitations of using PTB in lab experiments is its potential toxicity. PTB has been found to be toxic to certain cell lines at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of PTB. One area of research is the development of more potent and selective PTP inhibitors. Another area of research is the investigation of the role of PTB in various disease states, including cancer and diabetes. Finally, the use of PTB in combination with other compounds, such as chemotherapeutic agents, may lead to the development of more effective treatments for various diseases.
Synthesis Methods
The synthesis of PTB involves the reaction of 4-pyridinylhydrazine with 2-bromo-1,3-butanedione followed by the reaction of the resulting intermediate with thiosemicarbazide. The final product is obtained by the condensation of the resulting thiadiazole with butyric acid anhydride.
Scientific Research Applications
PTB has been extensively studied for its potential use in scientific research. It has been found to have a wide range of applications in the field of biochemistry and pharmacology. One of the primary uses of PTB is in the study of the role of protein tyrosine phosphatases (PTPs) in cellular signaling pathways.
properties
IUPAC Name |
N-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4OS/c1-2-3-9(16)13-11-15-14-10(17-11)8-4-6-12-7-5-8/h4-7H,2-3H2,1H3,(H,13,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORSSKZYXWAITQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=NN=C(S1)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[4-(cyanomethyl)phenyl]-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5868228.png)






![5-({[4-(diethylamino)phenyl]amino}methylene)-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5868279.png)

![N-1-naphthyl-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B5868293.png)
